molecular formula C8H4F12N2O2 B15078322 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide CAS No. 3492-23-7

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide

Cat. No.: B15078322
CAS No.: 3492-23-7
M. Wt: 388.11 g/mol
InChI Key: SYUPSOPAIUOEGW-UHFFFAOYSA-N
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Description

Properties

CAS No.

3492-23-7

Molecular Formula

C8H4F12N2O2

Molecular Weight

388.11 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanediamide

InChI

InChI=1S/C8H4F12N2O2/c9-3(10,1(21)23)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2(22)24/h(H2,21,23)(H2,22,24)

InChI Key

SYUPSOPAIUOEGW-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide typically involves the reaction of octanediamide with fluorinating agents. One common method is the reaction of octanediamide with sulfur tetrafluoride or trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated derivatives.

    Reduction: Reduction reactions can convert the compound into less fluorinated analogs.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and analogs, which can be further utilized in different applications.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing advanced materials with unique properties.

    Biology: Investigated for its potential use in biological assays and as a probe for studying fluorine interactions in biological systems.

    Medicine: Explored for its potential in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide involves its interaction with molecular targets through fluorine-fluorine interactions and hydrogen bonding. These interactions can influence the compound’s behavior in various chemical and biological systems. The pathways involved include the stabilization of reactive intermediates and the modulation of reaction kinetics.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Compound Name Functional Groups Molecular Formula Key Applications LogP (Experimental/Calculated)
This compound Diamide (-CONH₂) C₈H₄F₁₂N₂O₂ HDAC inhibition, drug delivery Not reported
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol Diol (-OH) C₈H₆F₁₂O₂ Nanoparticle synthesis ~3.6 (similar fluorinated aldehydes)
N-Hydroxy-dodecafluorooctanediamides Hydroxamic acid (-NHOH) C₈H₅F₁₂N₂O₃ Selective HDAC4/5 inhibition ~2.8 (calculated)
7H-Dodecafluoroheptanal Aldehyde (-CHO) C₇HF₁₂O Intermediate in fluoropolymer synthesis 3.626
Dodecafluoroheptanoyl fluoride Acyl fluoride (-COF) C₇HF₁₃O Reactive fluorination agent Not reported
HDAC Inhibition Efficacy
Compound HDAC Isoform Selectivity IC₅₀ (nM) Reference
Dodecafluorooctanediamide Weak/non-specific >10,000
N-Hydroxy-dodecafluorooctanediamide HDAC4/5 50–100
SAHA (Vorinostat) Pan-HDAC 10–20 Clinical benchmark
  • Key Insight : The introduction of a hydroxamic acid group (-NHOH) in place of the diamide significantly enhances HDAC binding affinity due to improved zinc-chelating capacity .

Physicochemical and Commercial Properties

Property Dodecafluorooctanediamide Dodecafluoro-1,8-octanediol
Purity ≥93% (Sigma-Aldrich) ≥98% (TCI Chemicals)
Solubility Low in water; soluble in DMSO/DMF Low in water; soluble in THF/acetone
Thermal Stability Stable to 150°C (estimated) Decomposes above 200°C
Price (5g scale) ~$7,400 (TCI Chemicals) \sim$3,700 (Aladdin)

Biological Activity

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctanediamide (DFODA) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity based on recent research findings and case studies.

Toxicological Studies

Research indicates that DFODA exhibits notable toxicological effects. A study highlighted its impact on aquatic organisms, particularly fish species. The compound demonstrated acute toxicity at low concentrations, suggesting potential environmental risks associated with its use in industrial applications .

Antimicrobial Properties

DFODA has also been investigated for its antimicrobial properties. In vitro studies revealed that DFODA possesses inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes due to the compound's hydrophobic nature .

Case Studies

  • Aquatic Toxicity : A case study conducted on the effects of DFODA on fish populations showed a significant decrease in survival rates when exposed to concentrations above 10 µg/L. This research underlined the need for regulatory assessments of fluorinated compounds in aquatic environments .
  • Antimicrobial Efficacy : Another case study evaluated DFODA's efficacy against antibiotic-resistant bacteria. Results indicated that DFODA could inhibit growth in resistant strains of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Comparative Analysis

PropertyDFODAOther Fluorinated Compounds
Toxicity (LC50)10 µg/L (fish)Varies widely
Antimicrobial ActivityEffective against bacteriaLimited to specific strains
Environmental PersistenceHighModerate to High

Research Findings

Recent studies have emphasized the dual nature of DFODA's biological activity—its potential utility in antimicrobial applications juxtaposed with its environmental toxicity. This dichotomy presents a challenge for researchers aiming to harness its benefits while mitigating ecological risks.

The antimicrobial activity of DFODA is primarily attributed to its ability to disrupt lipid bilayers in bacterial membranes. The fluorinated segments interact with membrane lipids, leading to increased permeability and subsequent cell lysis .

Regulatory Considerations

Given the findings related to toxicity and environmental persistence, regulatory bodies may need to evaluate the use of DFODA more stringently. Recommendations include conducting comprehensive ecological risk assessments and exploring safer alternatives for industrial applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.